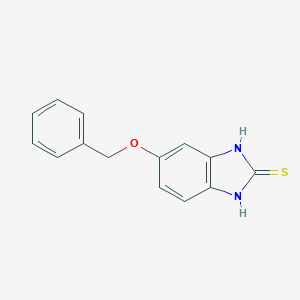

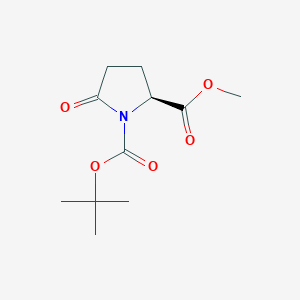

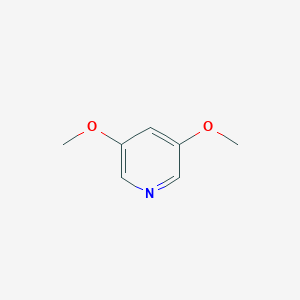

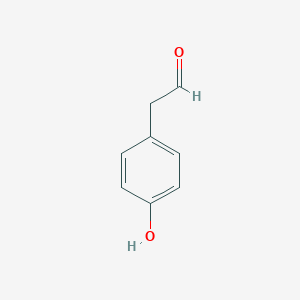

![molecular formula C11H19N3O3 B018357 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 15871-56-4](/img/structure/B18357.png)

8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multistep reactions that often include cyclization processes to form the characteristic spiro and triaza structures. For example, a regioisomer of a closely related compound was synthesized and its structure confirmed by X-ray diffraction analysis, highlighting the complex synthetic routes employed to obtain these molecules (Dekaprilevich et al., 1995).

Molecular Structure Analysis

The molecular structure of triazaspirodecane diones is characterized by the presence of a spiro configuration that integrates triaza (nitrogen-containing) rings. This structural motif contributes to the compound's unique chemical properties. The X-ray diffraction analysis of related compounds reveals details about their crystalline structure and bonding patterns, offering insights into their stability and reactivity (Dekaprilevich et al., 1995).

Chemical Reactions and Properties

Triazaspirodecane diones participate in various chemical reactions, reflecting their reactive nature due to the presence of multiple functional groups. These compounds can undergo reactions such as the Castagnoli-Cushman reaction, demonstrating their versatility in synthetic chemistry (Rashevskii et al., 2020).

Applications De Recherche Scientifique

High Solubilities of Small Hydrocarbons in Ionic Liquids

Research has shown that certain ionic liquids exhibit significantly higher solubilities for small hydrocarbons compared to other solvents. This property is particularly interesting for applications in gas separation processes and the chemical industry, where the solubility of gases in liquids plays a critical role in the design of efficient separation and purification processes (Liu et al., 2013).

Ant Cuticular Hydrocarbons

The study of cuticular hydrocarbons (CHCs) in ants offers insights into their use for communication and species differentiation. Understanding the diversity and function of these hydrocarbons can contribute to the field of biochemistry and ecology, providing a basis for the development of new biomimetic materials and strategies for pest control (Martin & Drijfhout, 2009).

Novel Brominated Flame Retardants

Research on novel brominated flame retardants (NBFRs) explores their occurrence, environmental fate, and potential risks. This area of study is crucial for developing safer and more environmentally friendly flame retardants for use in consumer goods and industrial applications (Zuiderveen et al., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

The study of hydroxycinnamic acids (HCAs) and their antioxidant properties highlights the importance of structural modifications to enhance their activity. This research is relevant for the development of new antioxidants for food, pharmaceutical, and cosmetic industries, showcasing how chemical structure influences biological activity (Razzaghi-Asl et al., 2013).

Insights of 8-hydroxyquinolines

The medicinal chemistry of 8-hydroxyquinoline derivatives demonstrates their potential as broad-spectrum drug molecules for treating various diseases, including cancer and neurodegenerative disorders. This research area emphasizes the significance of synthetic modification to develop potent pharmacological agents (Gupta et al., 2021).

Propriétés

IUPAC Name |

8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h17H,5-6H2,1-4H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRABPDAMBAUXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC(N1O)(C)C)C(=O)NC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612157 | |

| Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

CAS RN |

15871-56-4 | |

| Record name | 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.